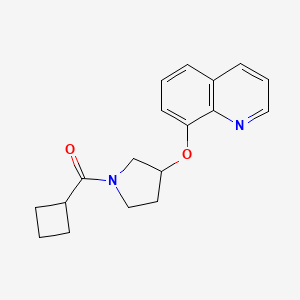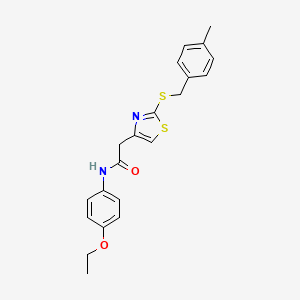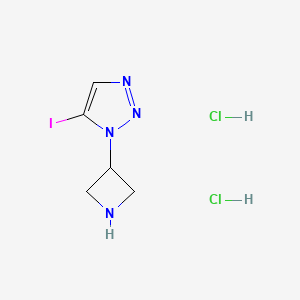![molecular formula C8H14ClN3 B2883462 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1823253-44-6](/img/structure/B2883462.png)
2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a heterocyclic chemical compound. It has a molecular formula of C8H14ClN3 and a molecular weight of 187.67 .
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods. One approach involves the reaction of corresponding 2-aminodiazines with α-halocarbonyl compounds or their acetals . Another method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic skeleton. The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.67 . Other physical and chemical properties, such as melting point, boiling point, and density, are not well-documented in the literature.科学的研究の応用
Synthesis and Chemical Reactions
The compound 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is involved in various synthesis and chemical reaction studies. For example, it has been used in the preparation of 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its derivatives through specific chemical reactions with anilines to afford imidazole-2-carboxamides, highlighting its utility in creating novel chemical structures (Dirlam, James, & Shoop, 1980).
Antimicrobial and Anticancer Activities
Research has also explored the compound's potential in biomedical applications, particularly in the development of antimicrobial and anticancer agents. Novel heterocyclic compounds containing sulfonamido moieties, derived from similar chemical structures, have shown significant antibacterial activities, suggesting the potential of this compound derivatives in this area (Azab, Youssef, & El‐Bordany, 2013). Additionally, some derivatives have demonstrated promising antitumor activities against cancer cell lines, indicating the compound's relevance in the synthesis of anticancer drugs (Abdellatif, Abdelall, Abdelgawad, & Ahmed, 2014).
Molecular Docking and Anti-Diabetic Studies
The compound has also been involved in the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which were evaluated for their anti-diabetic potential. These studies involved molecular docking analysis to understand the structure-activity relationships, highlighting the compound's utility in the development of new therapeutic agents (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).
Utility in the Synthesis of New Heterocycles
The versatility of this compound is further demonstrated in its utility for the synthesis of new heterocycles with potential antiproliferative properties. These synthetic routes lead to the creation of compounds like pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines, contributing to the chemical diversity in medicinal chemistry (Gomha, Zaki, & Abdelhamid, 2015).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities, given the pharmacological potential of imidazole, pyrazine, and pyrimidine derivatives . Additionally, more research could be conducted to explore new synthetic approaches and to broaden the range of available methods and reagents for its chemical modification .
作用機序
Target of Action
The primary targets of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other imidazopyrazine derivatives, it may interact with its targets by binding to specific receptor sites, thereby modulating their activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZEFPUXWTIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=CN2CCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


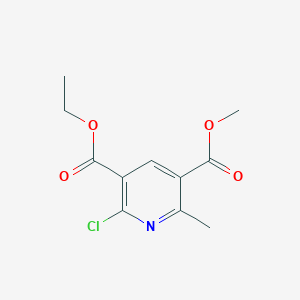
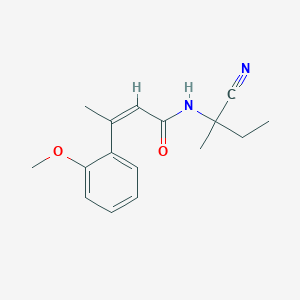
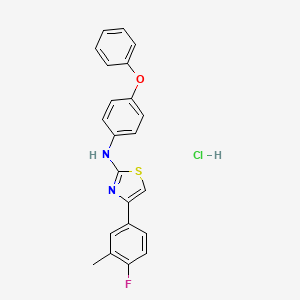
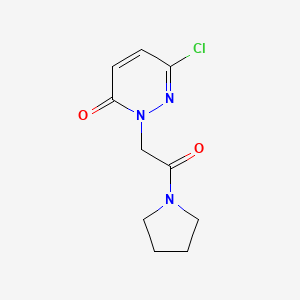
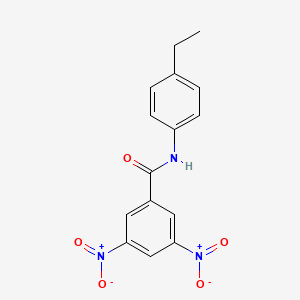
![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B2883394.png)

